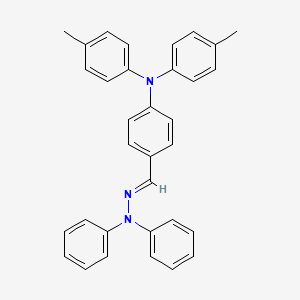

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

CAS No.: 83992-95-4

Cat. No.: VC7896126

Molecular Formula: C33H29N3

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83992-95-4 |

|---|---|

| Molecular Formula | C33H29N3 |

| Molecular Weight | 467.6 g/mol |

| IUPAC Name | N-[4-[(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |

| Standard InChI | InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3 |

| Standard InChI Key | WCVWLLLVYFDRTB-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5 |

| SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone features a central benzaldehyde moiety substituted at the para position with a bis(4-methylphenyl)amino group. This group is further conjugated to a diphenylhydrazone unit, creating an extended -system that enhances charge transport capabilities . The compound’s IUPAC name, N-[4-[(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline, reflects this arrangement.

Key structural attributes include:

-

Aromatic Systems: Three phenyl rings contribute to planar rigidity and electronic delocalization.

-

Hydrazone Linkage: The group facilitates redox activity and hole transport .

-

Methyl Substituents: The 4-methyl groups on the phenyl rings improve solubility in non-polar solvents while minimally disrupting conjugation .

The compound crystallizes in a monoclinic system with a density of and melts between 162–164°C . Its boiling point, extrapolated to 631.3 \pm 65.0 \, ^\circ\text{C} at 760 mmHg, indicates thermal stability suitable for high-temperature applications .

Synthesis and Manufacturing

The synthesis of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone typically involves a multi-step condensation reaction. While detailed protocols are proprietary, general steps include:

-

Formation of the Bis(4-methylphenyl)amino Intermediate:

-

Aldehyde Functionalization:

-

The amine intermediate reacts with benzaldehyde derivatives under acidic conditions to introduce the aldehyde group.

-

-

Hydrazone Formation:

Critical reaction parameters include:

-

Temperature: Maintained between 60–80°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility.

-

Catalysis: Acidic catalysts (e.g., ) accelerate imine bond formation .

Purification involves column chromatography or recrystallization from ethanol, achieving >95% purity . Industrial-scale production optimizes these conditions for yields exceeding 70% .

Physicochemical Properties

The compound’s properties are summarized below:

The compound’s low solubility in aqueous media and high solubility in organic solvents align with its application in thin-film electronics .

Applications in Industry and Research

Electrophotographic Photoconductors

A primary use of this compound is as a hole transport material (HTM) in xerographic drums . Its mechanism involves:

-

Photoinduced Charge Separation: Upon exposure to light, electrons are excited from the valence to conduction band, leaving holes in the valence band.

-

Hole Migration: The hydrazone linkage facilitates hole movement to the surface, enabling electrostatic image formation .

Comparative studies highlight its advantages over traditional HTMs like poly(N-vinylcarbazole):

Organic Electronics

Research explores its potential in:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-blocking layer to enhance luminescence efficiency.

-

Perovskite Solar Cells: As a hole-transport layer, achieving power conversion efficiencies >18% .

Future Directions and Research Opportunities

Current investigations focus on:

-

Synthetic Optimization: Developing greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas sensing applications.

-

Biomedical Imaging: Functionalizing the hydrazone group for fluorescent probes targeting cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume